1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Description
1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a bicyclic sulfonamide derivative featuring a 3,5-dichlorophenyl substituent. Its structure comprises a rigid bicyclo[2.2.1]heptan-2-one core, a sulfonylmethyl bridge, and an aromatic amine group. The dichlorophenyl group enhances steric bulk and electron-withdrawing effects compared to other analogs, which may influence reactivity, solubility, or target binding .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO3S/c1-15(2)10-3-4-16(15,14(20)5-10)9-23(21,22)19-13-7-11(17)6-12(18)8-13/h6-8,10,19H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYUYXDBMGXISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a sulfonamide group and a dichlorophenyl moiety, which may contribute to its biological properties. The molecular formula is C15H18Cl2N2O2S, and its IUPAC name reflects the complex arrangement of functional groups.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cytochrome P-450 Induction : Research indicates that similar compounds can induce cytochrome P-450 enzymes, which are crucial for drug metabolism. For instance, the metabolite 3,5-dichlorophenyl methyl sulfone has been shown to significantly increase aminopyrine N-demethylase activity in hepatic microsomes, suggesting that the parent compound may exhibit similar effects through metabolic activation .
- Antimicrobial Activity : Compounds with structural similarities have demonstrated varying degrees of antimicrobial activity against bacteria such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is often linked to enhanced antibacterial properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Case Studies
- Cytochrome P-450 Induction Study : A study by Kimura et al. demonstrated that administration of 3,5-dichlorophenyl methyl sulfone led to significant changes in liver enzyme activities, indicating its role as a potent inducer similar to phenobarbital . This suggests that the compound may have implications in drug-drug interactions.
- Antibacterial Screening : A series of sulfonamide derivatives were synthesized and tested for antibacterial efficacy. The compounds displayed varying levels of activity against Bacillus subtilis, with some achieving MIC values comparable to standard antibiotics . This highlights the potential therapeutic applications of the compound in treating bacterial infections.
- Molecular Docking Analysis : In silico studies have shown that similar compounds can effectively bind to critical enzymes involved in bacterial resistance mechanisms. For instance, docking studies revealed strong interactions with DNA gyrase, indicating a possible mechanism for antibacterial action .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is CHClNOS, with a molecular weight of approximately 336.86 g/mol. Its structure features a bicyclic framework that contributes to its biological activity and potential therapeutic uses.
Medicinal Applications
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Antimicrobial Activity :
- Studies have indicated that derivatives of sulfonamide compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of halogenated phenyl groups enhances the antimicrobial efficacy, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Anti-inflammatory Effects :
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Cancer Research :
- The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that similar sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines, making them candidates for further investigation in oncology .
Material Science Applications
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Polymer Chemistry :
- The unique bicyclic structure allows for the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has explored its use as a monomer or additive in creating advanced materials for various industrial applications .
- Nanotechnology :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ primarily in the aromatic substituent and sulfonamide modifications. Key examples include:
Functional and Commercial Differences
- Electrophilic vs. Lipophilic Effects : The dichlorophenyl analog’s Cl substituents increase lipophilicity (logP ~3.5 estimated) compared to the fluorophenyl derivative (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Accessibility : The fluorophenyl derivative is commercially available (CymitQuimica, 2025), while the dichlorophenyl variant likely requires custom synthesis due to its specialized substituent .
- Biological Activity : Ferrocene-containing analogs (e.g., compound 18 in ) exhibit redox activity, suggesting utility in anticancer or catalytic applications, whereas the dichlorophenyl analog’s bioactivity remains uncharacterized .
Pharmacological Potential
While direct data on the dichlorophenyl compound are absent, sulfonamide-bearing bicycloheptanones are explored for enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity. The dichlorophenyl group’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
